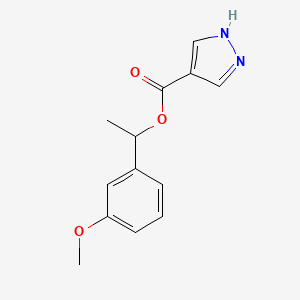
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or oxygen in DMSO.
Reduction: Common reducing agents include hydrazine and sodium borohydride.
Substitution: N-arylation reactions can be catalyzed by palladium or copper, using aryl halides as substrates.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine, sodium borohydride.
Substitution: Palladium or copper catalysts, aryl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, they can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity profiles. Its methoxyphenyl group enhances its potential as an antimicrobial and anti-inflammatory agent compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-9(10-4-3-5-12(6-10)17-2)18-13(16)11-7-14-15-8-11/h3-9H,1-2H3,(H,14,15) |
InChI Key |
MILLRWBHUHBQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



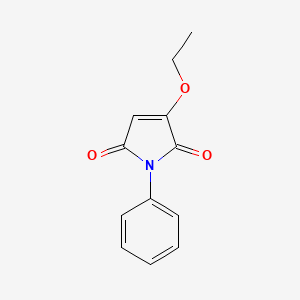
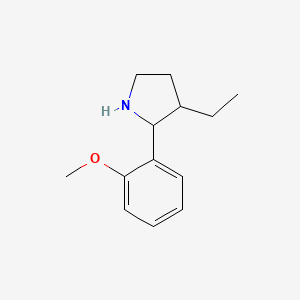


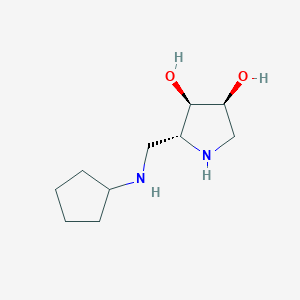
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
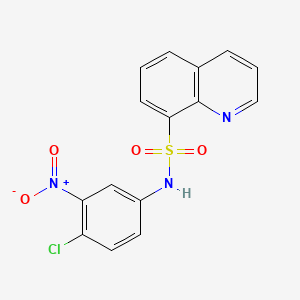
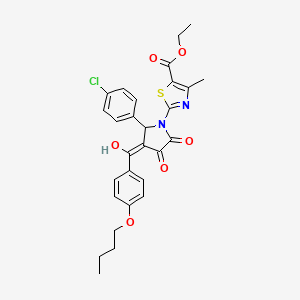
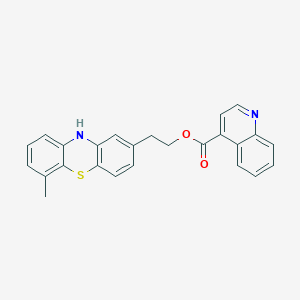
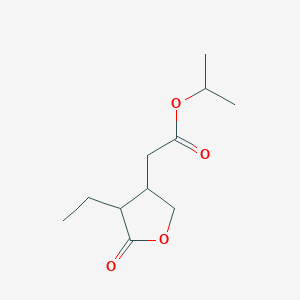
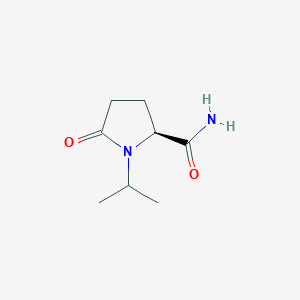
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)

